Dihydropyrimidine derivatives: One paper describes the synthesis of (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one through aldol condensation reactions. []
Pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidinone: Another paper outlines the synthesis of a series of 2-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-4-pyrazolyl]-3-aryl-1,3-thiazolan-4-one derivatives and their evaluation as antimicrobial agents. []
Pyrimidin-4-one derivatives bearing a piperazine ring: A paper describes the synthesis of novel pyrimidin-4-one derivatives, including 3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (compound 5), evaluated as glycogen synthase kinase-3β (GSK-3β) inhibitors with antidepressant activity. []
Isoxazoles and triazoles tethered with thiouracil: A paper reports the electrochemical synthesis of novel isoxazoles and triazoles linked with thiouracil and their evaluation as histone deacetylase inhibitors in human breast cancer cells. []
Molecular Structure Analysis
(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one: The paper discusses the structural characterization of these dihydropyrimidine derivatives. []
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one: This compound's structure was fully characterized using various analytical techniques. []
(4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)phenyl)methanol: The crystal structure of this compound was analyzed, revealing details about its conformation, intermolecular interactions, and potential for photocyclization. []
Chemical Reactions Analysis
Michael condensation: A study investigated the Michael condensation of 2-(4-carboxybenzylidene)-3,4-dihydronaphthalene-1(2H)-one with methylene active compounds to design new hybrid polyoxaheterocyclic compounds. []
Hydrohalogenation and thiocyanation: A paper explored the addition of hydrogen halides and thiocyanate ions to N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides. []
Mechanism of Action
SHP2 inhibitor IACS-15414 (compound 30): This compound potently suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in RTK-activated and KRAS mutant xenograft models. []
Akt inhibitor Hu7691 (B5): This compound inhibits the PI3K/AKT/MTOR signaling pathway, which plays a role in tumor cell growth and proliferation. [, ]
ALK and EGFR modulator (formula 1): This compound exhibits inhibitory activity against anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), making it potentially useful for cancer treatment. []
GSK-3β inhibitor (compound 5): This pyrimidin-4-one derivative potently inhibits GSK-3β and shows antidepressant activity in vivo. []
Applications
Anticancer agents: Several papers focus on the development of new anticancer agents, including SHP2 inhibitors [], Akt inhibitors [, ], ALK and EGFR modulators [], and boronic-chalcone derivatives targeting the proteasome [].
Antimicrobial agents: Research explores the synthesis and evaluation of pyrazole analogues as antimicrobial agents [], as well as the antimicrobial properties of secondary metabolites produced by Klebsiella pneumoniae. []
Antidepressant agents: A study investigated pyrimidin-4-one derivatives as potential GSK-3β inhibitors with antidepressant activity. []
Anti-inflammatory agents: A paper employed in silico screening to identify 3,4-dihydropyrimidones as potential cyclooxygenase-2 inhibitors. []
Compound Description: IACS-15414 is a potent and orally bioavailable Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) inhibitor. [] It effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo. []
Relevance: Although IACS-15414 does not share the piperidine ring system with the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", both compounds belong to the class of 3,4-dihydropyrimidin-4-ones. This shared core structure suggests a potential starting point for exploring variations in the substituents to identify related compounds.
Compound Description: This compound is a dihydropyrimidine derivative, synthesized through the reaction between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde under aldol condensation conditions. [] It serves as a precursor for synthesizing diverse dihydropyrimidine-like derivatives. []
Relevance: This compound, like the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", features a dihydropyrimidine core. Although it lacks the piperidine ring and difluorophenyl group, the structural similarity highlights the possibility of modifying the substituents on the dihydropyrimidine scaffold to create related compounds.
Compound Description: Hu7691 is a potent and selective Akt inhibitor with reduced cutaneous toxicity compared to other Akt inhibitors. [] It exhibits low activity in inducing HaCaT keratinocyte apoptosis, has promising kinase selectivity, and shows excellent anticancer cell proliferation potencies. []
Relevance: Hu7691 possesses a difluorophenylpiperidine moiety, directly mirroring the "1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl" fragment in the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one". This significant structural overlap suggests that Hu7691 could provide valuable insights into the design of related compounds, specifically focusing on variations around the dihydropyrimidin-4-one core.
Compound Description: This compound is derived from the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one precursor with ammonium acetate. []
Relevance: Although structurally distinct from the target compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one", this compound also contains a 1,6-dihydropyrimidin-6-one core. This common feature indicates that exploring substitutions at various positions on this core structure could lead to the identification of related compounds with potentially modified biological activities.
Compound Description: This compound, designated as "Compound 5" in its source paper, is a potent glycogen synthase kinase-3β (GSK-3β) inhibitor with an IC50 value of 74 nM. [] It has also shown significant antidepressant activity in vivo, reducing immobility duration at a dose of 50 mg/kg. []
Relevance: While "Compound 5" differs significantly from "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" in terms of specific substituents, they share a fundamental 3,4-dihydropyrimidin-4-one core structure. Furthermore, both compounds include a piperazine ring system, although its attachment point and substitution pattern vary. This shared motif suggests a potential avenue for exploring structure-activity relationships and designing related compounds with modified GSK-3β inhibitory or antidepressant properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.